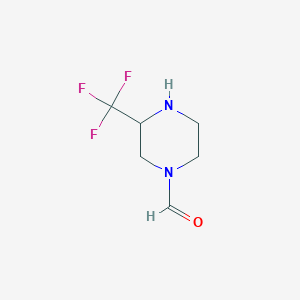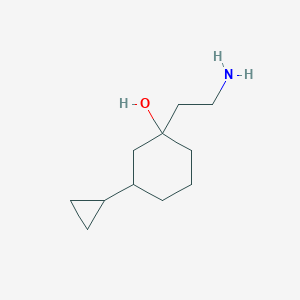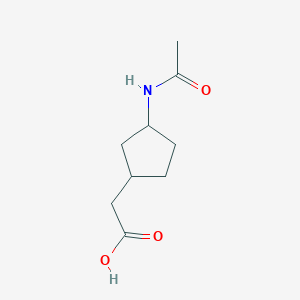
N-(Butan-2-yl)-2-chloro-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-2-chloro-4-nitroaniline: is an organic compound that belongs to the class of aromatic amines It features a butan-2-yl group attached to the nitrogen atom of an aniline ring, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(Butan-2-yl)-2-chloro-4-nitroaniline can begin with the nitration of aniline derivatives. Aniline is first chlorinated to introduce the chlorine atom at the 2-position. This is typically achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The next step involves the alkylation of the chlorinated aniline with butan-2-yl halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Nitration: Finally, the nitro group is introduced at the 4-position through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Butan-2-yl)-2-chloro-4-nitroaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Butan-2-yl)-2-chloro-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are explored for their potential use in drug development. They are investigated for their pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom and butan-2-yl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
N-(Butan-2-yl)-2-chloro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-2-chloro-4-nitrobenzene: Similar structure but without the amino group.
N-(Butan-2-yl)-2-bromo-4-nitroaniline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: N-(Butan-2-yl)-2-chloro-4-nitroaniline is unique due to the presence of both the nitro and chlorine substituents on the aniline ring, which imparts distinct chemical reactivity and biological activity. The butan-2-yl group further enhances its lipophilicity, making it more effective in penetrating biological membranes compared to its analogs.
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
N-butan-2-yl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-7(2)12-10-5-4-8(13(14)15)6-9(10)11/h4-7,12H,3H2,1-2H3 |
Clé InChI |
CVONUBAUWFZHGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



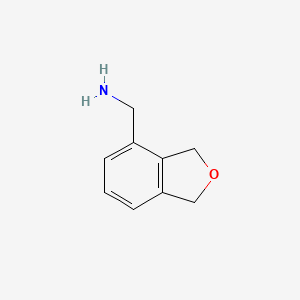
![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)

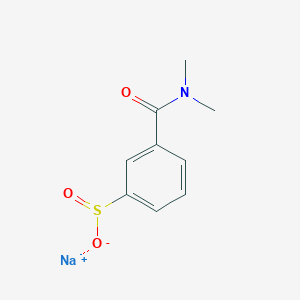
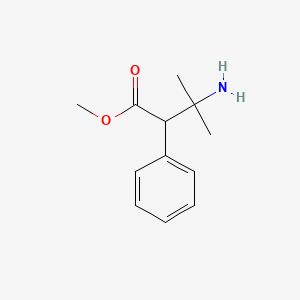

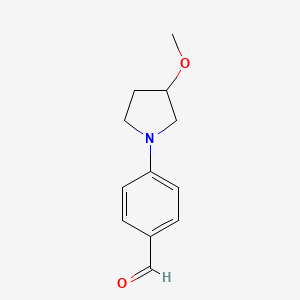
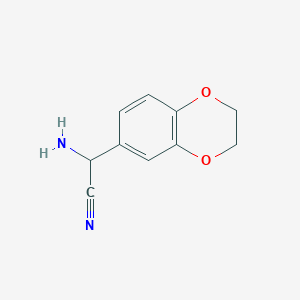
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)
